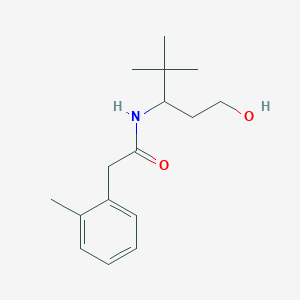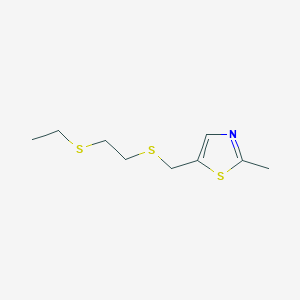![molecular formula C15H20FNO2 B7635932 1-(1,3-Dioxolan-2-ylmethyl)-2-[(3-fluorophenyl)methyl]pyrrolidine](/img/structure/B7635932.png)
1-(1,3-Dioxolan-2-ylmethyl)-2-[(3-fluorophenyl)methyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Dioxolan-2-ylmethyl)-2-[(3-fluorophenyl)methyl]pyrrolidine is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is commonly referred to as DMFP or 3-Fluorophenmetrazine (3-FPM). DMFP is a synthetic stimulant drug that is structurally related to phenmetrazine, a drug that was used as an appetite suppressant in the 1950s and 1960s. DMFP has been found to have similar effects to phenmetrazine, including increased energy, alertness, and euphoria. In
Mécanisme D'action
The mechanism of action of DMFP is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. This means that DMFP increases the levels of dopamine and norepinephrine in the brain by preventing their reuptake into nerve cells. This leads to increased activity in the brain and the release of neurotransmitters that are associated with feelings of pleasure and reward.
Biochemical and Physiological Effects
DMFP has been found to have a number of biochemical and physiological effects on the body. These effects include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and fatigue. DMFP has also been found to increase the levels of dopamine and norepinephrine in the brain, which can lead to feelings of euphoria and increased energy.
Avantages Et Limitations Des Expériences En Laboratoire
DMFP has several advantages for lab experiments, including its ability to increase energy and alertness, making it useful for studying the effects of stimulant drugs on the brain and behavior. However, DMFP also has several limitations, including the potential for abuse and addiction, as well as the risk of adverse effects on the body, such as increased heart rate and blood pressure.
Orientations Futures
There are several future directions for research on DMFP. One area of research is the development of new medications for the treatment of ADHD and narcolepsy based on the structure of DMFP. Another area of research is the investigation of the long-term effects of DMFP on the brain and behavior, as well as its potential for abuse and addiction. Additionally, research could be conducted to explore the potential therapeutic benefits of DMFP in other areas, such as depression and anxiety disorders.
Conclusion
In conclusion, DMFP is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. The synthesis of DMFP is a complex process that requires specialized equipment and expertise. DMFP has been studied extensively for its potential applications in medicine, neuroscience, and pharmacology. The mechanism of action of DMFP is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. DMFP has a number of biochemical and physiological effects on the body, including increased heart rate, blood pressure, and body temperature, as well as decreased appetite and fatigue. While DMFP has several advantages for lab experiments, it also has several limitations, including the potential for abuse and addiction, as well as the risk of adverse effects on the body. There are several future directions for research on DMFP, including the development of new medications for the treatment of ADHD and narcolepsy, investigation of the long-term effects of DMFP on the brain and behavior, and exploration of the potential therapeutic benefits of DMFP in other areas.
Méthodes De Synthèse
The synthesis method for DMFP involves the reaction of 3-fluorophenylacetone with 1,3-dioxolane in the presence of pyrrolidine. This reaction results in the formation of DMFP, which is then purified through a series of chemical processes. The synthesis of DMFP is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
DMFP has been studied extensively for its potential applications in various fields, including medicine, neuroscience, and pharmacology. In medicine, DMFP has been investigated as a potential treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy. In neuroscience, DMFP has been used to study the effects of stimulant drugs on the brain and behavior. In pharmacology, DMFP has been used to investigate the mechanisms of action of stimulant drugs and their interactions with other drugs.
Propriétés
IUPAC Name |
1-(1,3-dioxolan-2-ylmethyl)-2-[(3-fluorophenyl)methyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2/c16-13-4-1-3-12(9-13)10-14-5-2-6-17(14)11-15-18-7-8-19-15/h1,3-4,9,14-15H,2,5-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQMNYNTPQNTBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2OCCO2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Dioxolan-2-ylmethyl)-2-[(3-fluorophenyl)methyl]pyrrolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-chloro-3-fluorophenyl)oxolan-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B7635855.png)
![3-[2-(4-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1-propan-2-ylurea](/img/structure/B7635860.png)
![2-[(4-cyclopropyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B7635866.png)
![2-[[2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B7635869.png)


![N-[3-[(E)-2-pyridin-2-ylethenyl]phenyl]-1-benzofuran-2-carboxamide](/img/structure/B7635887.png)

![3-(3-fluorophenyl)-3-hydroxy-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]propanamide](/img/structure/B7635913.png)
![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7635921.png)
![3-(4-Chlorophenyl)-3-hydroxy-1-(6-oxa-9-azaspiro[4.5]decan-9-yl)propan-1-one](/img/structure/B7635927.png)
![1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol](/img/structure/B7635933.png)
![N-(1-adamantyl)-2-[1,3-benzodioxol-5-ylmethyl(methyl)amino]acetamide](/img/structure/B7635936.png)